Cyanine5.5 Alkyne Chloride: A Comprehensive Technical Guide for Advanced Research Applications
Cyanine5.5 Alkyne Chloride: A Comprehensive Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) alkyne chloride is a near-infrared (NIR) fluorescent dye distinguished by its terminal alkyne group, rendering it an invaluable tool for modern biological research and drug development. This functional group enables covalent labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its spectral properties, characterized by excitation and emission maxima in the near-infrared spectrum, allow for deep tissue penetration and minimal autofluorescence from biological samples. This guide provides a detailed overview of the chemical structure, synthesis, spectroscopic properties, and experimental protocols for the application of Cyanine5.5 alkyne chloride in bioconjugation and cellular imaging.
Core Chemical and Spectroscopic Properties
Cyanine5.5 alkyne chloride is an organic fluorophore with the chemical formula C₄₃H₄₆ClN₃O and a molecular weight of 656.30 g/mol . The molecule consists of two indole rings linked by a pentamethine chain, with a terminal alkyne group for bioconjugation. The chloride ion serves as the counter-ion. This dye is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
The spectroscopic characteristics of Cyanine5.5 alkyne chloride are pivotal for its utility in fluorescence-based applications. The quantitative data for these properties are summarized in the table below for ease of comparison.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₄₆ClN₃O | [1] |
| Molecular Weight | 656.30 g/mol | [1] |
| Excitation Maximum (λex) | ~675 - 678 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Solubility | Good in DMF, DMSO |
Synthesis of Cyanine5.5 Alkyne Chloride
The synthesis of asymmetric cyanine dyes such as Cyanine5.5 alkyne chloride is typically achieved through a modular approach.[2][3][4][5] This method involves the synthesis of two different heterocyclic precursors, one of which is functionalized with the alkyne moiety, followed by their condensation to form the final dye.
Experimental Protocol: Modular Synthesis
Step 1: Synthesis of the N-Alkynyl Indolium Salt (Precursor A)
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Alkylation of 2,3,3-trimethylindolenine: React 2,3,3-trimethylindolenine with a suitable alkynylating agent, such as 5-chloro-1-pentyne, in an appropriate solvent like acetonitrile. The reaction is typically carried out at an elevated temperature.
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Purification: The resulting N-alkynyl indolium salt is purified by recrystallization or column chromatography.
Step 2: Synthesis of the Second Indolium Salt (Precursor B)
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Alkylation of 2,3,3-trimethylindolenine: React 2,3,3-trimethylindolenine with a different alkylating agent, for example, ethyl iodide, to introduce a different substituent on the second indole ring.
-
Purification: Purify the product as described in Step 1.
Step 3: Condensation to Form the Cyanine5.5 Alkyne Chloride
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Reaction: React the N-alkynyl indolium salt (Precursor A) with an excess of the second indolium salt (Precursor B) in the presence of a condensing agent like glutacondialdehyde dianil hydrochloride or a similar pentamethine source. The reaction is typically performed in a solvent such as pyridine or a mixture of acetic anhydride and acetic acid at elevated temperatures.[2][4]
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Purification: The crude Cyanine5.5 alkyne chloride is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield a dark blue solid.
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group of Cyanine5.5 alkyne chloride allows for its covalent attachment to azide-modified biomolecules through CuAAC, or "click chemistry." This reaction is highly specific and efficient, proceeding under mild, biocompatible conditions.
Experimental Protocol: Labeling of Proteins
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Prepare Stock Solutions:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve Cyanine5.5 alkyne chloride in DMSO to a concentration of 10 mM.
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Prepare a stock solution of a copper(II) sulfate (CuSO₄) and a copper-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.[6][7]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein, the CuSO₄/ligand solution, and the Cyanine5.5 alkyne chloride solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[6]
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-
Purification of the Conjugate:
Applications in Cellular Imaging and Signaling Studies
Cyanine5.5 alkyne chloride is extensively used as a fluorescent probe for imaging and tracking biomolecules in living cells and in vivo. Its NIR fluorescence is particularly advantageous for in vivo imaging due to the reduced absorption and scattering of light by tissues at these wavelengths.
A significant application of Cyanine5.5-labeled probes is in the study of cellular signaling pathways, particularly those involving G protein-coupled receptors (GPCRs). By conjugating Cyanine5.5 alkyne to a ligand that targets a specific GPCR, researchers can visualize receptor localization, trafficking, and internalization upon agonist stimulation.[11][12][13] This provides insights into the dynamics of GPCR signaling and desensitization.
Conclusion
Cyanine5.5 alkyne chloride is a versatile and powerful tool for researchers in the fields of biology, chemistry, and medicine. Its amenability to click chemistry allows for the straightforward and specific labeling of a wide range of biomolecules. The near-infrared fluorescence of Cy5.5 enables sensitive detection in complex biological systems, making it an ideal probe for advanced imaging applications, including the study of dynamic cellular processes like receptor-mediated signaling. The detailed protocols and data presented in this guide are intended to facilitate the effective implementation of Cyanine5.5 alkyne chloride in cutting-edge research and development.
References
- 1. Collection - A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic model of GPCR-G protein interactions reveals allokairic modulation of signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
